molecular formula C65H95NO21 B610084 Phenelfamycin E CAS No. 114451-31-9

Phenelfamycin E

Cat. No.: B610084
CAS No.: 114451-31-9
M. Wt: 1226.4 g/mol
InChI Key: UDVVGDCMWCVRCO-WOPDTIQPSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Phenelfamycin E, also known as Unii-4PU25grt71, is an elfamycin-type antibiotic . It is produced by Streptomyces bacteria and is primarily used for research .

Target of Action

This compound targets the essential translation factor EF-Tu in prokaryotic cells . EF-Tu plays a crucial role in protein synthesis, making it a primary target for the antibiotic’s action .

Mode of Action

This compound inhibits protein synthesis in bacteria by interacting with elongation factor Tu . This interaction disrupts the normal function of EF-Tu, leading to a halt in protein synthesis and ultimately inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By interacting with EF-Tu, this compound disrupts this pathway, leading to downstream effects such as inhibited bacterial growth .

Result of Action

This compound has shown potent activity against various bacteria, including β-hemolytic Streptoccus, S. pneumoniae, C. difficile, C. perfringens, and P. magnus . In a mouse model of lethal S. pyogenes infection, this compound increased survival in a dose-dependent manner .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of this compound is carried out by Streptomyces bacteria, which are often found in soil . The presence of these bacteria in the environment, therefore, can impact the availability and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Phenelfamycin E belongs to the family of elfamycin antibiotics, which inhibit protein synthesis of bacteria by interacting with elongation factor Tu This interaction is crucial in the biochemical reactions involving this compound

Cellular Effects

The cellular effects of this compound are primarily related to its role as an antibiotic. It inhibits protein synthesis in bacteria, thereby affecting their growth and proliferation

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the elongation factor Tu in bacteria, inhibiting protein synthesis This interaction can lead to changes in gene expression and potentially affect enzyme activity

Chemical Reactions Analysis

Phenelfamycin E undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethyl acetate, acetone, and methanol. The major products formed from these reactions are derivatives of this compound, such as phenelfamycin G and H, which have additional hydroxylation at specific positions .

Properties

IUPAC Name

(2E,4E,6E)-7-[(2S,3S,5R)-5-[(2S,3S,4E,6E)-8-[[(2S)-2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2R,4S,5R,6S)-5-[(2R,4R,5S,6S)-5-[(2S,4S,5R,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H95NO21/c1-13-14-18-29-51-64(7,8)61(72)62(84-53(70)32-43-26-19-17-20-27-43)65(74,87-51)44(63(73)66-31-24-23-25-38(2)58(78-12)39(3)47-33-45(67)46(83-47)28-21-15-16-22-30-52(68)69)37-79-54-35-49(76-10)59(41(5)81-54)86-56-36-50(77-11)60(42(6)82-56)85-55-34-48(75-9)57(71)40(4)80-55/h13-30,39-42,44-51,54-62,67,71-72,74H,31-37H2,1-12H3,(H,66,73)(H,68,69)/b14-13-,16-15+,24-23+,28-21+,29-18+,30-22+,38-25+/t39-,40-,41-,42-,44+,45-,46-,47+,48-,49-,50+,51-,54+,55-,56+,57+,58+,59+,60-,61-,62+,65+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVVGDCMWCVRCO-WOPDTIQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC1C(C(C(C(O1)(C(COC2CC(C(C(O2)C)OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)OC)OC)OC)C(=O)NCC=CC=C(C)C(C(C)C5CC(C(O5)C=CC=CC=CC(=O)O)O)OC)O)OC(=O)CC6=CC=CC=C6)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C=C\[C@H]1C([C@H]([C@H]([C@](O1)([C@H](CO[C@H]2C[C@@H]([C@@H]([C@@H](O2)C)O[C@@H]3C[C@H]([C@H]([C@@H](O3)C)O[C@H]4C[C@@H]([C@@H]([C@@H](O4)C)O)OC)OC)OC)C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]5C[C@@H]([C@@H](O5)/C=C/C=C/C=C/C(=O)O)O)OC)O)OC(=O)CC6=CC=CC=C6)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H95NO21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1226.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114451-31-9
Record name Ganefromycin component (alpha)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114451319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHENELFAMYCIN E
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PU25GRT71
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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